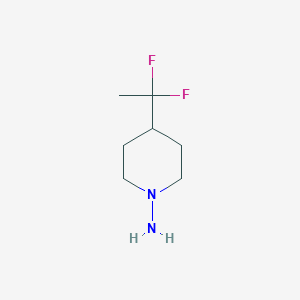
4-(1,1-Difluoroethyl)piperidin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1-Difluoroethyl)piperidin-1-amine: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceutical applications. The presence of the difluoroethyl group in this compound adds unique properties that can be exploited in various chemical and biological contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1-Difluoroethyl)piperidin-1-amine can be achieved through several methods. One common approach involves the reaction of piperidine with a difluoroethylating agent under controlled conditions. For example, the reaction of piperidine with 1,1-difluoroethane in the presence of a suitable catalyst can yield the desired compound. Another method involves the use of difluoroethyl halides, such as 1,1-difluoroethyl bromide, in a nucleophilic substitution reaction with piperidine.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4-(1,1-Difluoroethyl)piperidin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halides, alkylating agents, and acylating agents are frequently employed in substitution reactions.
Addition: Electrophiles like halogens and nucleophiles such as amines and alcohols can be used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-(1,1-Difluoroethyl)piperidin-1-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is employed in the study of biological systems, particularly in the investigation of enzyme mechanisms and receptor interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(1,1-Difluoroethyl)piperidin-1-amine involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to altered biological activity. The compound may act as an agonist or antagonist, depending on the target and the context of its use. Detailed studies on its binding kinetics and molecular interactions are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Piperidine: A simple six-membered heterocyclic amine without the difluoroethyl group.
4-(1,1-Difluoroethyl)piperidine: Similar structure but lacks the amine group.
N-Methylpiperidine: A piperidine derivative with a methyl group instead of the difluoroethyl group.
Uniqueness: 4-(1,1-Difluoroethyl)piperidin-1-amine is unique due to the presence of both the piperidine ring and the difluoroethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The difluoroethyl group can enhance the compound’s stability, lipophilicity, and binding affinity, which are advantageous in drug design and other research areas.
Properties
Molecular Formula |
C7H14F2N2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
4-(1,1-difluoroethyl)piperidin-1-amine |
InChI |
InChI=1S/C7H14F2N2/c1-7(8,9)6-2-4-11(10)5-3-6/h6H,2-5,10H2,1H3 |
InChI Key |
FQGZVGJHKGCTGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCN(CC1)N)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


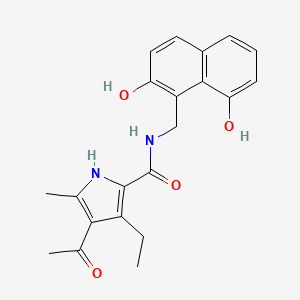
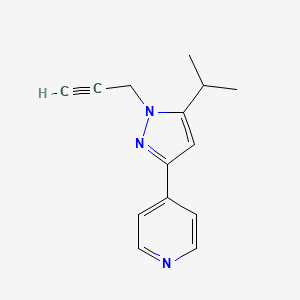

![tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamothioylamino]ethyl]carbamate](/img/structure/B13427495.png)
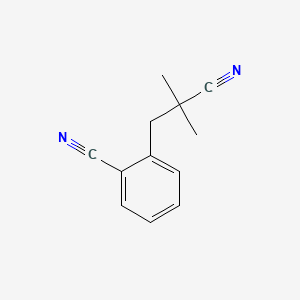
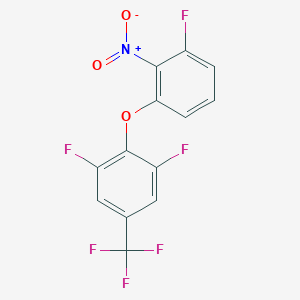
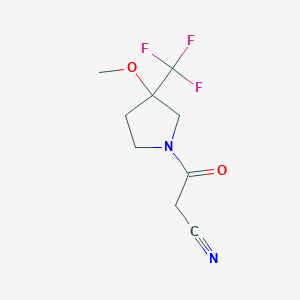
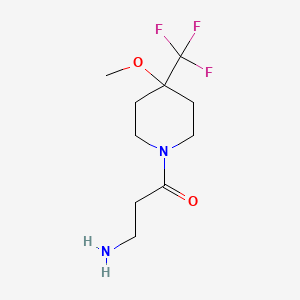
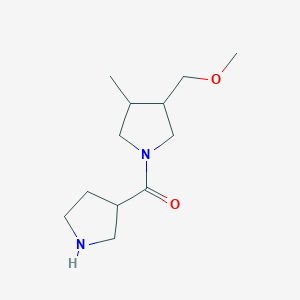
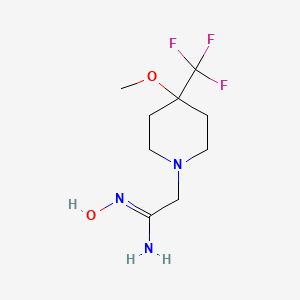
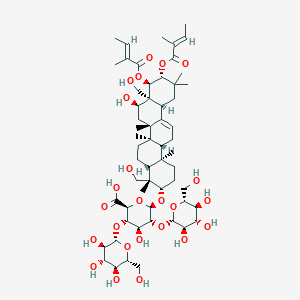

![4-[(E)-[1,1-Dioxo-1,2-benzothiazol-3-yl)-methyl-hydrazono]methyl]-2-methoxy-phenol](/img/structure/B13427565.png)

